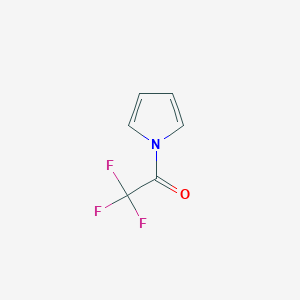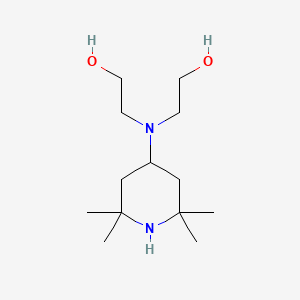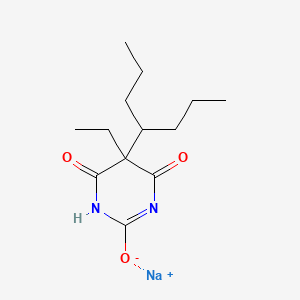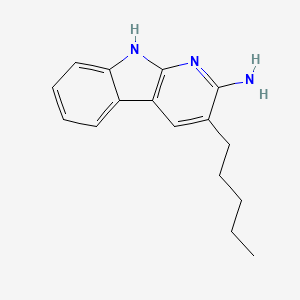
2,2-Dimethyl-5-pentyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-n-pentyltetrahydrofuran is an organic compound with the molecular formula C11H22O It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups and a pentyl group attached to the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-n-pentyltetrahydrofuran can be achieved through the dehydration of 2-methyl-2,5-decanediol. The procedure involves placing 37.6 g (0.2 mole) of 2-methyl-2,5-decanediol and 17 g of 85% phosphoric acid in a 100-ml, three-necked, round-bottomed flask fitted with a sealed mechanical stirrer, a reflux condenser, and a thermometer. The mixture is heated and maintained at 125°C for 40 minutes. After the reaction, the acidic lower layer is discarded, and the organic layer is washed with lukewarm distilled water. Distillation of the resulting crude oil yields pure 5,5-Dimethyl-2-n-pentyltetrahydrofuran as a colorless liquid .
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-2-n-pentyltetrahydrofuran are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-n-pentyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-n-pentyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-n-pentyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-heptyltetrahydrofuran: Similar structure with a heptyl group instead of a pentyl group.
2,2-Dimethyl-5-pentyltetrahydrofuran: Similar structure with different positioning of methyl groups.
Uniqueness
5,5-Dimethyl-2-n-pentyltetrahydrofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-pentyloxolane |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-10-8-9-11(2,3)12-10/h10H,4-9H2,1-3H3 |
Clave InChI |
MOIIWKQXQYQQQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)












![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
